5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide
Descripción
Propiedades
IUPAC Name |
5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O/c15-14(16,17)11-6-9(8-4-2-1-3-5-8)19-12-7-10(13(23)20-18)21-22(11)12/h1-7H,18H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBFZOQFFKBUAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. The reaction conditions often require the use of solvents such as acetic acid or trifluoroacetic acid to achieve regioselective introduction of substituents . Additionally, microwave-assisted Suzuki–Miyaura cross-coupling reactions have been employed to synthesize various derivatives of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide, in cancer therapy. These compounds exhibit significant inhibitory effects on various cancer cell lines.
- Mechanism of Action : The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). In vitro studies have shown that it can inhibit tumor growth and induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation .
- Case Studies : One notable study demonstrated that a related compound effectively inhibited tumor growth in MCF-7 breast cancer cells with IC50 values ranging from 0.3 to 24 µM . Molecular docking studies revealed insights into the binding affinities and interactions with target proteins, which are crucial for understanding the compound's efficacy .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes involved in cancer progression.
- Phosphoinositide 3-Kinase Delta (PI3Kδ) : A series of derivatives were synthesized, demonstrating potent selective inhibition of PI3Kδ with IC50 values as low as 18 nM. This selectivity is vital for minimizing side effects and enhancing therapeutic outcomes .
Material Science Applications
Beyond medicinal uses, pyrazolo[1,5-a]pyrimidine derivatives have shown promise in material science due to their unique photophysical properties.
Photophysical Properties
The structural characteristics of these compounds allow them to act as effective fluorophores. Their ability to form crystals with distinct conformational properties enhances their applicability in solid-state devices.
- Crystallographic Studies : Research has focused on the crystallization behavior of these compounds, revealing potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Synthesis and Functionalization
The synthesis of this compound involves several steps that allow for modifications to enhance its biological activity.
| Synthesis Steps | Description |
|---|---|
| Step 1 | Synthesis of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions involving hydrazones or hydrazides. |
| Step 2 | Introduction of trifluoromethyl groups via electrophilic substitution reactions to enhance lipophilicity and biological activity. |
| Step 3 | Functionalization at the phenyl ring to optimize interactions with biological targets. |
Mecanismo De Acción
The mechanism of action of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit monoamine oxidase B, an enzyme involved in neurodegenerative disorders . Additionally, the presence of the trifluoromethyl group enhances the compound’s binding affinity to receptors, increasing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carbohydrazide group.
7-Difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide: Contains a difluoromethyl group and a carboxamide group, showing different biological activities.
Uniqueness
The uniqueness of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and binding affinity, making it a valuable compound for various research applications .
Actividad Biológica
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 432.4 g/mol. Its structure features a pyrazolo-pyrimidine core, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₈F₃N₃O₂ |
| Molecular Weight | 432.4 g/mol |
| IUPAC Name | 5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
| CAS Number | Not specified |
Anticancer Properties
Recent studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer activity. For instance, compounds similar to 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine have demonstrated potent inhibition of various cancer cell lines. In vitro tests indicate that these compounds can induce apoptosis and inhibit cell migration in cancer cells such as MCF-7 breast cancer cells .
Case Study: MCF-7 Cell Line
In a study evaluating the anticancer effects of pyrazolo[3,4-d]pyrimidine derivatives, the compound exhibited IC50 values ranging from 3 to 10 µM against MCF-7 cells. The mechanisms involved included cell cycle arrest at the G2/M phase and DNA fragmentation .
Enzymatic Inhibition
The compound has also been explored for its potential as an inhibitor of various enzymes involved in cancer progression. For example, it has been identified as an inhibitor of EGFR and VEGFR2 pathways, which are critical in tumor growth and angiogenesis. The selectivity indices for these targets suggest that modifications to the pyrazolo-pyrimidine scaffold can enhance target specificity and efficacy against cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of the trifluoromethyl group significantly enhances the biological activity of pyrazolo-pyrimidines. Variations in substituents on the phenyl ring also affect potency and selectivity against specific cancer targets. Understanding these relationships is crucial for the design of more effective derivatives with improved therapeutic profiles .
Table 2: Structure-Activity Relationships
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases potency |
| Phenyl | Enhances selectivity |
| Alkyl modifications | Varies with position |
Future Directions
The ongoing research into pyrazolo[1,5-a]pyrimidine derivatives like this compound suggests promising avenues for developing novel anticancer therapies. Future studies will focus on optimizing these compounds to enhance their efficacy and minimize side effects through targeted delivery systems and combination therapies.
Q & A
Q. What are the common synthetic routes for 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide?
The compound is synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-diketones or β-ketoesters. For example, hydrazine hydrate reacts with enamines under reflux conditions to form the pyrazolo[1,5-a]pyrimidine core, followed by functionalization at position 7 with trifluoromethyl groups via electrophilic substitution . Key steps include:
- Cyclization : Heating 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol yields the pyrazolo[1,5-a]pyrimidine scaffold .
- Trifluoromethylation : Phosphorus oxychloride (POCl₃) or silylating agents introduce the trifluoromethyl group at position 7 under inert atmospheres .
- Carbohydrazide formation : Reaction of the carboxylic acid intermediate with hydrazine hydrate under controlled pH conditions .
Q. How is the compound characterized structurally?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For instance, the trifluoromethyl group (CF₃) at position 7 appears as a singlet in ¹⁹F NMR .
- X-ray crystallography : Single-crystal studies validate planarity of the fused pyrazole-pyrimidine ring system and dihedral angles (e.g., 1.27° between phenyl and core rings) .
- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) match calculated masses (e.g., ±0.001 Da error) .
Q. What safety protocols are critical during synthesis?
- Use glove boxes for handling trifluoromethylating agents (e.g., POCl₃) to avoid inhalation .
- Neutralize waste with NaHCO₃ before disposal to prevent acidic byproducts .
- Recrystallize intermediates in cyclohexane/CH₂Cl₂ (1:1) to minimize solvent toxicity .
Advanced Research Questions
Q. How can reaction yields for trifluoromethylation at position 7 be optimized?
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance electrophilic substitution efficiency in 1,4-dioxane at 110°C .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve CF₃ group incorporation by stabilizing transition states .
- Temperature control : Reactions at 120°C in sealed tubes reduce side-product formation (e.g., <5% dehalogenated byproducts) .
Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. XRD)?
- Dynamic NMR : Detect rotamers or tautomers causing split signals (e.g., NH protons in carbohydrazide groups) .
- DFT calculations : Compare computed vs. experimental ¹³C NMR shifts to identify misassignments (Δδ > 2 ppm indicates errors) .
- Cocrystallization : Add heavy atoms (e.g., Br) to improve XRD resolution for ambiguous substituent positions .
Q. How does the trifluoromethyl group influence biological activity?
- Enzyme inhibition : The CF₃ group enhances binding to hydrophobic pockets in kinase targets (e.g., KDR kinase IC₅₀ = 12 nM vs. 45 nM for non-CF₃ analogs) .
- Metabolic stability : Fluorination reduces CYP450-mediated oxidation, increasing plasma half-life (t₁/₂ = 8.2 hrs vs. 2.1 hrs in non-fluorinated analogs) .
- SAR studies : Trifluoromethyl at position 7 improves selectivity for benzodiazepine receptors (Ki = 0.8 nM vs. 5.2 nM for H₁ receptors) .
Q. What computational methods predict the compound’s reactivity?
- Molecular docking : AutoDock Vina simulates binding to CRF1 receptors (ΔG = -9.3 kcal/mol) .
- QM/MM simulations : Identify nucleophilic sites for functionalization (e.g., C-2 carbohydrazide reacts 10× faster than C-5 phenyl) .
- ADMET prediction : SwissADME models suggest high BBB permeability (logP = 2.1) but moderate solubility (LogS = -4.2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
